1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound is characterized by a fused ring system that incorporates both pyrrole and pyridine structures. Its unique molecular configuration allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and drug development.
The compound can be classified under the category of nitrogen-containing heterocycles. It is derived from the parent structure of pyrrolo[2,3-b]pyridine, which has been extensively studied for its pharmacological properties. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- is recognized for its potential applications in the treatment of various diseases due to its ability to interact with biological targets.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives generally involves cyclo-condensation reactions or modifications of existing pyrrolo compounds. One common method includes using substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting material, which undergoes reactions with active methylene compounds in acidic conditions .
A typical synthesis pathway may involve:
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- can be represented as follows:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of synthesized compounds .
1H-Pyrrolo[2,3-b]pyridine derivatives can participate in various chemical reactions, including:
For example, a study reported that modifications at different positions on the pyrrolo[2,3-b]pyridine framework could significantly affect biological activity against specific kinases .
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine derivatives often involves their role as inhibitors for specific kinases or other biological targets. For instance:
Quantitative studies often measure IC50 values (the concentration needed to inhibit 50% of the target activity) to evaluate efficacy .
The physical properties of 1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- include:
Chemical properties include:
1H-Pyrrolo[2,3-b]pyridine derivatives are primarily explored for their potential pharmaceutical applications:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in clinical applications .
The 1H-pyrrolo[2,3-b]pyridine scaffold exhibits distinct hydrogen-bonding capabilities due to its pyrrole-like NH group (N1-H) and pyridine-like nitrogen (N7). The N1-H acts as a strong hydrogen bond donor, while N7 functions as a basic site capable of forming salt bridges or coordinating with metals. This duality enables the scaffold to mimic adenine in ATP-binding sites, making it particularly valuable for kinase inhibitor development [1] [7]. Introduction of a 2-(1-methylethyl) substituent (isopropyl group) enhances target affinity through steric and hydrophobic effects. The branched alkyl chain projects into hydrophobic pockets in target proteins, improving binding specificity. For instance, TNIK inhibitors featuring this substitution pattern achieve sub-nanomolar IC50 values (<1 nM) due to optimal van der Waals contacts within the kinase hinge region [1].
Table 1: Impact of C2 Substituents on Biological Activity in Pyrrolo[2,3-b]pyridine Derivatives
C2 Substituent | Target | Key Activity Enhancement | Reference Application |
---|---|---|---|
2-(1-Methylethyl) | TNIK | IC50 < 1 nM; Improved lipophilic efficiency | Potent kinase inhibition [1] |
Unsubstituted | LATS Kinase | Moderate YAP activation (EC50 ~0.5-1 µM) | Hearing loss therapeutics [4] |
Methyl | GPR119 | EC50 = 0.016 µM (cAMP assay) | Antidiabetic agents |
Phenyl | Tubulin Polymerase | IC50 = 27-77 nM (renal cancer) | Anticancer agents [9] |
The scaffold’s conformational rigidity ensures precise spatial orientation of pharmacophoric elements. In Hippo pathway inhibitors, N-(3-substituted oxazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamides leverage this rigidity to maintain coplanarity between the carboxamide and core heterocycle, enabling potent LATS kinase inhibition and YAP activation. Such compounds promote hair cell regeneration by disrupting kinase-mediated phosphorylation cascades [4]. Additionally, the electron-deficient pyridine ring enhances metabolic stability compared to indole analogs, reducing susceptibility to oxidative degradation. This property is critical for compounds like IL-2 secretion inhibitors, where the 2-(1-methylethyl) derivative demonstrates concentration-dependent immunosuppressive effects without rapid clearance [1] [7].
Systematic naming of 1H-pyrrolo[2,3-b]pyridine follows IUPAC fusion rules: The prefix pyrrolo designates the component with the higher priority (pyrrole), while [2,3-b] indicates the bond fusion between pyrrole positions 2/3 and pyridine bonds b (between atoms 2/3). The hydrogen atom at N1 specifies the tautomeric form (1H-). Thus, the 2-(1-methylethyl) derivative is formally named 2-isopropyl-1H-pyrrolo[2,3-b]pyridine. Common synonyms include 2-isopropyl-7-azaindole, reflecting its relationship to indole (where N7 replaces C7) [3] [8].
Table 2: Isomeric Pyrrolopyridines and Key Distinctions
Isomer | Fusion Points | Hydrogen-Bonding Profile | Biological Relevance |
---|---|---|---|
[2,3-b] (7-azaindole) | Pyrrole C2-C3 / Pyridine C2-C3 | Donor (N1-H), Acceptor (N7) | Kinase inhibition, IL-2 suppression [1] |
[3,4-c] | Pyrrole C3-C4 / Pyridine C3-C4 | Acceptor (N1), Acceptor (N7) | Aldose reductase inhibition |
[3,2-b] | Pyrrole C3-C2 / Pyridine C3-C4 | Donor (N1-H), Acceptor (N2) | FMS kinase inhibition |
[2,3-c] | Pyrrole C2-C3 / Pyridine C3-C4 | Donor (N1-H), Acceptor (N4) | Limited pharmaceutical use |
Isomerism profoundly influences bioactivity. Among the six possible pyrrolopyridine isomers, the [2,3-b] fusion uniquely positions the pyrrole NH ortho to the pyridine nitrogen, enabling bidentate hydrogen bonding critical for kinase hinge recognition. In contrast, the pyrrolo[3,4-c]pyridine isomer lacks an NH donor, limiting its utility in targeting ATP pockets but making it suitable for enzymes like aldose reductase or GPR119 agonists . Regioisomeric confusion arises when naming derivatives: For example, "1H-pyrrolo[2,3-b]pyridin-4-yl" designates position 4 (pyridine C4), whereas "7-azaindol-4-yl" refers to the same atom—underscoring the need for standardized nomenclature in patents and literature [3] [7]. The 2-(1-methylethyl) group’s position is unambiguous in the [2,3-b] system, as C2 is adjacent to N1 and equivalent to indole’s C3, a common modification site for enhancing potency [10].
The therapeutic journey of pyrrolo[2,3-b]pyridines began with naturally occurring analogs. Alkaloids like variolin B (isolated from Antarctic sponges) and mappicine (from Mappia foetida) featured related pyrrolopyridine cores, exhibiting antiviral and antitumor activities. These discoveries spurred synthetic efforts to optimize the scaffold [9]. Early synthetic routes focused on C2/C3 unsubstituted derivatives via Fischer indolization analogs or transition-metal-catalyzed cyclizations. The 1990s saw advances in N-protection strategies, such as triisopropylsilyl (TIPS) groups (e.g., 1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine), enabling selective functionalization at C3 or C5 for medicinal chemistry programs [6].
Table 3: Key Milestones in Pyrrolo[2,3-b]pyridine Development
Year | Development | Significance |
---|---|---|
1977 | Isolation of gephyrotoxin (pyrroloquinoline alkaloid) | Validated neuroactive potential of fused pyrrole systems [9] |
2005 | WO2006063167A1 patent (broad derivatization) | Covered 1H-pyrrolo[2,3-b]pyridines for kinase/diabetes targets [3] |
2020 | Discovery of TNIK inhibitors (IC50 <1 nM) | Demonstrated C2 alkyl optimization for potency [1] |
2021 | WO2021158936A1 (LATS/YAP inhibitors) | Applied carboxamide derivatives in regenerative medicine [4] |
The introduction of alkyl groups at C2 marked a turning point. Initial studies with 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole) demonstrated improved metabolic stability over unsubstituted analogs, paving the way for bulkier groups like 2-(1-methylethyl). Patent WO2006063167A1 (2005) broadly claimed 1H-pyrrolo[2,3-b]pyridines with aryl/heteroaryl substitutions for treating immune and metabolic disorders, though C2 alkyl variants were less explored initially [3]. The 2020s witnessed targeted applications: TNIK inhibitors with 2-isopropyl groups showed unprecedented potency in colorectal cancer models, while LATS kinase inhibitors like N-(3-substituted azol-2(3H)-ylidene) derivatives emerged as regenerative therapeutics for hearing loss [1] [4]. These advances underscore the scaffold’s evolution from a simple heterocycle to a strategic asset in precision medicine.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: